Cas no 922021-72-5 (N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide)

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide structure
922021-72-5 structure
Product name:N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide
CAS No:922021-72-5
MF:C17H17FN2O4S
MW:364.391286611557
CID:5969210
PubChem ID:40957348

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide
    • Benzenesulfonamide, 3-fluoro-N-(2,3,4,5-tetrahydro-3,3-dimethyl-4-oxo-1,5-benzoxazepin-8-yl)-
    • N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide
    • N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-8-yl)-3-fluorobenzenesulfonamide
    • AKOS024637537
    • F2296-0527
    • 922021-72-5
    • Inchi: 1S/C17H17FN2O4S/c1-17(2)10-24-15-9-12(6-7-14(15)19-16(17)21)20-25(22,23)13-5-3-4-11(18)8-13/h3-9,20H,10H2,1-2H3,(H,19,21)
    • InChI Key: XOOGLTLOXHFEQS-UHFFFAOYSA-N
    • SMILES: C1(S(NC2C=C3OCC(C)(C)C(=O)NC3=CC=2)(=O)=O)=CC=CC(F)=C1

Computed Properties

  • Exact Mass: 364.08930636g/mol
  • Monoisotopic Mass: 364.08930636g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 604
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.9Ų
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.353±0.06 g/cm3(Predicted)
  • pka: 7.68±0.40(Predicted)

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2296-0527-2μmol
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide
922021-72-5 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2296-0527-5μmol
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide
922021-72-5 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2296-0527-2mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide
922021-72-5 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2296-0527-75mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide
922021-72-5 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2296-0527-15mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide
922021-72-5 90%+
15mg
$89.0 2023-05-16
Life Chemicals
F2296-0527-100mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide
922021-72-5 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2296-0527-20mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide
922021-72-5 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2296-0527-25mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide
922021-72-5 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2296-0527-10μmol
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide
922021-72-5 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2296-0527-50mg
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide
922021-72-5 90%+
50mg
$160.0 2023-05-16

N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide Related Literature

Additional information on N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide

Research Briefing on N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide (CAS: 922021-72-5)

In recent years, the compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide (CAS: 922021-72-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique benzoxazepine core and fluorine substitution, has shown promising potential in various therapeutic applications, particularly in oncology and inflammation-related disorders. The following briefing provides an overview of the latest research developments, mechanisms of action, and potential clinical implications of this compound.

Recent studies have focused on elucidating the molecular mechanisms underlying the biological activity of 922021-72-5. A 2023 publication in the Journal of Medicinal Chemistry highlighted its role as a selective inhibitor of protein-protein interactions (PPIs) involving key signaling pathways, such as the NF-κB and MAPK cascades. The compound's ability to disrupt these pathways has been linked to its anti-inflammatory and anti-proliferative effects, making it a candidate for further development in cancer therapy. Structural-activity relationship (SAR) analyses have also identified critical functional groups responsible for its high binding affinity and selectivity.

In preclinical models, 922021-72-5 demonstrated notable efficacy in reducing tumor growth in xenograft models of colorectal and breast cancer. These findings were corroborated by in vitro assays showing dose-dependent inhibition of cancer cell proliferation and induction of apoptosis. Additionally, the compound exhibited a favorable pharmacokinetic profile, with good oral bioavailability and minimal off-target effects, as reported in a recent Bioorganic & Medicinal Chemistry Letters study. These properties underscore its potential as a lead compound for further optimization.

Beyond oncology, research has explored the application of 922021-72-5 in autoimmune diseases. A 2024 study published in ACS Chemical Biology revealed its ability to modulate T-cell activation and cytokine production, suggesting utility in conditions like rheumatoid arthritis and multiple sclerosis. The compound's dual mechanism—targeting both inflammatory mediators and proliferative signals—positions it as a versatile therapeutic agent. However, challenges such as metabolic stability and long-term toxicity remain to be addressed in ongoing investigations.

In conclusion, N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3-fluorobenzene-1-sulfonamide represents a promising scaffold for drug development, with demonstrated efficacy across multiple disease models. Future research should prioritize translational studies to evaluate its clinical potential and explore synergistic combinations with existing therapies. The compound's unique chemical structure and mechanistic insights offer a foundation for innovation in targeted therapeutics.

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